3,3/'-(1,2-Diazenediyl)-bis[1-nitro-1H-1,2,4-triazole]
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Overview
Description
3,3/'-(1,2-Diazenediyl)-bis[1-nitro-1H-1,2,4-triazole]: is a compound that belongs to the class of 1,2,4-triazoles, which are heterocyclic compounds containing three nitrogen atoms in a five-membered ringThe unique structure of 1,2,4-triazoles allows them to interact with biological receptors through hydrogen bonding and dipole interactions, making them valuable in drug discovery and development .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3/'-(1,2-Diazenediyl)-bis[1-nitro-1H-1,2,4-triazole] typically involves the use of 3-amino-1,2,4-triazole as a starting material. This compound can undergo controlled multidirectional reactions to form a variety of heterocycles. One common method involves the reaction of 3-amino-1,2,4-triazole with nitro compounds under specific conditions to introduce the nitro groups at the desired positions .
Industrial Production Methods: Industrial production of 1,2,4-triazole derivatives often involves multistep synthetic routes that provide access to a wide range of compounds. These methods are designed to be efficient and scalable, allowing for the production of large quantities of the desired compounds. The use of catalysts and optimized reaction conditions is crucial in achieving high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 3,3/'-(1,2-Diazenediyl)-bis[1-nitro-1H-1,2,4-triazole] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties and reactivity.
Reduction: Reduction reactions can be used to modify the nitro groups, potentially converting them into amino groups or other functional groups.
Substitution: The compound can participate in substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction can produce amines or other reduced forms .
Scientific Research Applications
Chemistry: In chemistry, 3,3/'-(1,2-Diazenediyl)-bis[1-nitro-1H-1,2,4-triazole] is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery .
Biology: The compound’s ability to interact with biological receptors makes it valuable in biological research. It can be used to study enzyme inhibition, receptor binding, and other biochemical processes .
Medicine: In medicine, derivatives of 1,2,4-triazoles have shown potential as antimicrobial, antifungal, anti-inflammatory, and anticancer agents. The compound’s structure allows for the design of drugs with specific biological activities .
Industry: In the industrial sector, 3,3/'-(1,2-Diazenediyl)-bis[1-nitro-1H-1,2,4-triazole] can be used in the development of new materials with unique properties, such as high thermal stability and low sensitivity to shock and friction .
Mechanism of Action
The mechanism of action of 3,3/'-(1,2-Diazenediyl)-bis[1-nitro-1H-1,2,4-triazole] involves its interaction with molecular targets through hydrogen bonding and dipole interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The compound’s nitro groups may also play a role in its reactivity and interaction with biological molecules .
Comparison with Similar Compounds
- 1-Amino-3,5-dinitro-1,2,4-triazole (ADNT)
- 1,1′-Azobis (3,5-dinitro-1,2,4-triazole) (ABDNT)
- 1,1′-Azobis (3-chloro-5-nitro-1,2,4-triazole) (ABCNT)
- 1,1′-Azobis (3,5-diazido-1,2,4-triazole) (ABDAT)
Uniqueness: 3,3/'-(1,2-Diazenediyl)-bis[1-nitro-1H-1,2,4-triazole] is unique due to its specific arrangement of nitro groups and the diazenediyl linkage. This structure imparts distinct chemical and physical properties, such as high thermal stability and specific reactivity patterns, making it valuable for various applications .
Properties
CAS No. |
104364-15-0 |
---|---|
Molecular Formula |
C4H2N10O4 |
Molecular Weight |
254.126 |
IUPAC Name |
bis(1-nitro-1,2,4-triazol-3-yl)diazene |
InChI |
InChI=1S/C4H2N10O4/c15-13(16)11-1-5-3(9-11)7-8-4-6-2-12(10-4)14(17)18/h1-2H |
InChI Key |
CYBGDRMIRWXCTP-UHFFFAOYSA-N |
SMILES |
C1=NC(=NN1[N+](=O)[O-])N=NC2=NN(C=N2)[N+](=O)[O-] |
Synonyms |
3,3/'-(1,2-Diazenediyl)-bis[1-nitro-1H-1,2,4-triazole] |
Origin of Product |
United States |
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